![molecular formula C21H28BNO5 B1409315 (4-(1-((Tert-butoxycarbonyl)(4-methoxybenzyl)amino)ethyl)phenyl)boronic acid CAS No. 1704096-66-1](/img/structure/B1409315.png)
(4-(1-((Tert-butoxycarbonyl)(4-methoxybenzyl)amino)ethyl)phenyl)boronic acid
Overview
Description
The compound “(4-(1-((Tert-butoxycarbonyl)(4-methoxybenzyl)amino)ethyl)phenyl)boronic acid” is a chemical with the formula C21H28BNO5 and a molecular weight of 385.26 . It is used in the synthesis of various derivatives and has been utilized for the fluorescent detection of saccharides due to the ability of boronic acids to reversibly bind diol functional groups .
Chemical Reactions Analysis
This compound is used as a building block in cross-coupling reactions, such as the synthesis of tetracycline derivatives . Boronic acids, such as this compound, have been utilized for the fluorescent detection of saccharides .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is frequently used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for creating carbon-carbon bonds in organic synthesis. The boronic acid moiety reacts with halide-substituted compounds in the presence of a palladium catalyst, leading to the formation of biaryl structures that are foundational in many pharmaceuticals and organic materials .
Rhodium-Catalyzed Desymmetrization
This compound has been used in studies involving the rhodium-catalyzed desymmetrization of meso-cyclic allylic dicarbonates via S N2′ substitution. This application showcases its utility in advanced organic synthesis techniques .
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, such as phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle, making them important to organic synthesis .
Mode of Action
The compound’s mode of action involves its interaction with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of carbon–carbon bond formation. The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Pharmacokinetics
Phenylboronic acid, a similar compound, is known to be soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This solubility profile may impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is used in organic synthesis to construct and functionalize carbonyl compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is known to be successful due to a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign .
properties
IUPAC Name |
[4-[1-[(4-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BNO5/c1-15(17-8-10-18(11-9-17)22(25)26)23(20(24)28-21(2,3)4)14-16-6-12-19(27-5)13-7-16/h6-13,15,25-26H,14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXAUDGPIUILAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N(CC2=CC=C(C=C2)OC)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-((Tert-butoxycarbonyl)(4-methoxybenzyl)amino)ethyl)phenyl)boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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